molecular formula C19H19NO6 B4735492 methyl 7-(2,4-dimethoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxylate

methyl 7-(2,4-dimethoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxylate

Cat. No. B4735492
M. Wt: 357.4 g/mol
InChI Key: RENMIMJTLXUYQR-UHFFFAOYSA-N
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Description

This compound is a quinoline derivative with a carboxylate functional group. Quinoline derivatives are a class of compounds that have been studied for their potential biological activities . The presence of the dimethoxyphenyl group could potentially influence the compound’s physical properties and reactivity .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using spectroscopic techniques such as IR, NMR, and mass spectrometry . These techniques can provide information about the functional groups present and the connectivity of the atoms in the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For example, the carboxylate group could potentially participate in acid-base reactions, and the aromatic rings could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the carboxylate group could influence the compound’s solubility in water .

Scientific Research Applications

Cancer Research and Drug Development

Methyl (E)-3-(2,4-dimethoxy-5-nitrophenyl)acrylate serves as a precursor to cytotoxic natural products called carpatamides A–D . These compounds were isolated from marine-derived Streptomyces sp. and exhibit potential against non-small-cell lung cancer (NSCLC) . Researchers can explore its role in developing novel anticancer agents.

Organic Synthesis and Medicinal Chemistry

The compound’s olefinic structure makes it valuable in organic synthesis. Olefins, such as stilbene derivatives, play crucial roles in natural products, pharmaceuticals, and bioactive compounds . Scientists can utilize methyl (E)-3-(2,4-dimethoxy-5-nitrophenyl)acrylate as a building block for designing new molecules with desired biological activities.

Multicomponent Reactions (MCRs)

Methyl 2-formylbenzoate, a starting material related to our compound, has been used in several MCRs . Researchers can explore its reactivity in diverse multicomponent reactions to create novel scaffolds and functionalized compounds.

Neurotoxicity Studies

A newly synthesized pyrazoline derivative containing the 2,4-dimethoxyphenyl moiety was investigated for its neurotoxic potential. This compound was evaluated for its effects on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain . Methyl (E)-3-(2,4-dimethoxy-5-nitrophenyl)acrylate could be relevant in similar studies.

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Molecular docking studies could be used to predict how this compound might interact with a specific protein or enzyme .

Safety and Hazards

The safety and hazards associated with this compound would likely be determined through laboratory testing. As with any chemical, appropriate safety precautions should be taken when handling this compound .

Future Directions

Future research on this compound could involve further exploration of its potential biological activities, as well as optimization of its synthesis. Additionally, studies could be conducted to better understand its physical and chemical properties .

properties

IUPAC Name

methyl 7-(2,4-dimethoxyphenyl)-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO6/c1-24-11-4-5-12(17(8-11)25-2)10-6-15-13(16(21)7-10)9-14(18(22)20-15)19(23)26-3/h4-5,8-10H,6-7H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RENMIMJTLXUYQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2CC3=C(C=C(C(=O)N3)C(=O)OC)C(=O)C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 7-(2,4-dimethoxyphenyl)-2-hydroxy-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 7-(2,4-dimethoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxylate
Reactant of Route 2
methyl 7-(2,4-dimethoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxylate
Reactant of Route 3
Reactant of Route 3
methyl 7-(2,4-dimethoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxylate
Reactant of Route 4
methyl 7-(2,4-dimethoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxylate
Reactant of Route 5
Reactant of Route 5
methyl 7-(2,4-dimethoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxylate
Reactant of Route 6
methyl 7-(2,4-dimethoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxylate

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